molecular formula C8H10Cl3N B1211869 3,5-Dichloro-N-methylbenzylamine hydrochloride CAS No. 90389-22-3

3,5-Dichloro-N-methylbenzylamine hydrochloride

Cat. No.: B1211869
CAS No.: 90389-22-3
M. Wt: 226.5 g/mol
InChI Key: YMCOTVZJEIJWKV-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-methylbenzylamine hydrochloride, commonly referred to as DCMBAH, is an organic compound with a wide range of applications. It is a white crystalline solid with a molecular weight of 215.7 g/mol and a melting point of 121-122 °C. DCMBAH is a versatile compound that can be used for a variety of purposes, including synthesis, research, and lab experiments. It is also used in the pharmaceutical industry for its medicinal properties.

Scientific Research Applications

Synthetic Applications

"3,5-Dichloro-N-methylbenzylamine hydrochloride" serves as a precursor or intermediary in the synthesis of complex organic molecules. For example, it has been used in the synthesis of N,N-Dimethyl-4-nitrobenzylamine, a compound with widespread applications in medicine, pesticides, and chemical industries. This synthesis involves a process that is cost-effective, simple, and environmentally friendly, demonstrating the compound's utility in facilitating efficient organic synthesis processes (Wang Ling-ya, 2015).

Chemical Analysis and Reactions

The compound has been employed in the study of chemical reactions, such as its reaction with aminals, leading to the formation of various products depending on the structure of the aminal and the reactant ratio. This showcases its role in understanding and developing chemical reaction mechanisms, further illustrating its significance in chemical research and analysis (M. B. Gazizov et al., 2006).

Material Science and Optical Characterization

In material science, derivatives of "this compound" have been studied for their optical properties. For instance, 4-Methylbenzylammonium chloride hemihydrate crystals were characterized to establish protonation and the effect of resultant hydrogen bonding on the material's properties. This research provides insights into the nonlinear optical parameters and other characteristics essential for developing optical materials and devices (R. Aarthi & C. Raja, 2019).

Environmental and Green Chemistry

The compound's derivatives have also found applications in green chemistry, exemplified by its use in a green and efficient synthesis process of isoxazol-5(4H)-one derivatives in water. This highlights its role in promoting environmentally friendly chemical processes, minimizing the use of harmful solvents, and facilitating reactions under mild conditions, contributing to the sustainability goals in chemical manufacturing (S. A. Pourmousavi et al., 2018).

Safety and Hazards

3,5-Dichloro-N-methylbenzylamine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause severe skin burns and eye damage, respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N.ClH/c1-11-5-6-2-7(9)4-8(10)3-6;/h2-4,11H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCOTVZJEIJWKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC(=C1)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

90390-21-9 (Parent)
Record name Benzenemethanamine, 3,5-dichloro-N-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

226.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90389-22-3
Record name Benzenemethanamine, 3,5-dichloro-N-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

To a stirred solution of 3,5-dichlorobenzaldehyde (9.0 g, 51 mmol) in methanol (100 mL) was added methanolic methylamine (2M, 100 mL, 200 mmol) and the resulting mixture stirred for 2 h at room temperature. To this was added a solution of ZnCl2 (3.402 g, 25 mmol) slowly and NaCNBH3 (3.142 g, 50 mmol) in methanol (100 mL). After 24 h, the reaction mixture was concentrated, and the resulting residue taken up in dilute aq NaOH (0.5 N, 200 mL) and extracted with CH2Cl2 (5×50 mL). The combined CH2Cl2 extracts were dried over anhydrous Na2SO4, filtered and concentrated to give a yellow viscous liquid. The crude product was dissolved in ether (200 mL) to which was added 29 mL of 2N HCl (in ether). The resulting white 3,5-dichlorobenzyl-methylamine hydrochloride salt was filtered and dried under vacuum to give 11.20 g (97% yield) of product. 1HNMR (300 MHz, DMSO-d6) δ: 9.48 (2H, s), 7.68 (3H, s), 4.13 (2H, s), 2.50 (3H, s). MS calcd for C8H10C12N (M+H): 190.02. found: 190.05.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.142 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
29 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
3.402 g
Type
catalyst
Reaction Step Six
Yield
97%

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